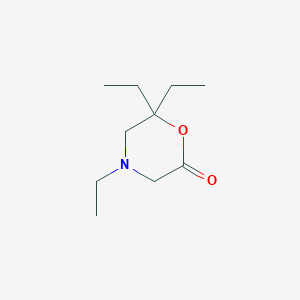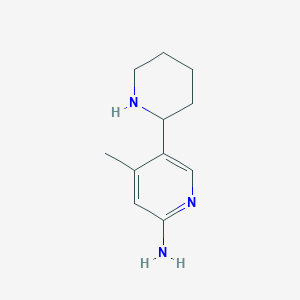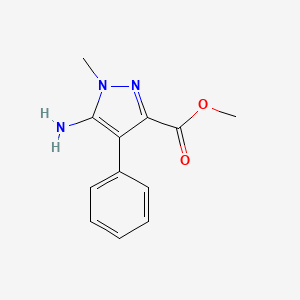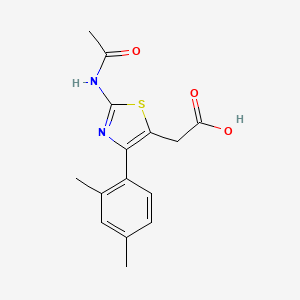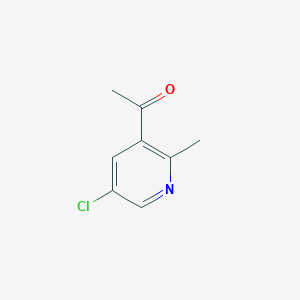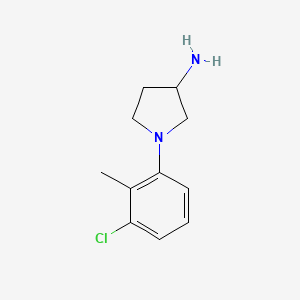
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stages of synthesis . The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . For example, the compound may inhibit microbial growth by interfering with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid include:
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(5-Methylthiazol-4-yl)ethyl acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups at specific positions on the thiazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
2-(2-ethyl-4-methyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-7-9-5(2)6(12-7)4-8(10)11/h3-4H2,1-2H3,(H,10,11) |
Clé InChI |
ASDNUTRBJZMBKG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(S1)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




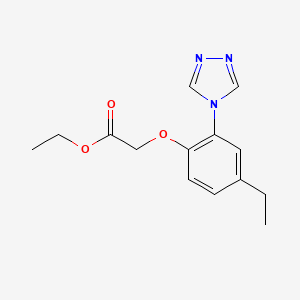
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)

